molecular formula C18H20N4O B2739214 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide CAS No. 685107-88-4

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide

Cat. No.: B2739214
CAS No.: 685107-88-4
M. Wt: 308.385
InChI Key: PQHPEZGPBYVHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide is a synthetic organic compound featuring a hexanamide group attached to a phenyl ring substituted with an imidazo[1,2-a]pyrimidine moiety.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-3-4-6-17(23)20-15-9-7-14(8-10-15)16-13-22-12-5-11-19-18(22)21-16/h5,7-13H,2-4,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHPEZGPBYVHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction, followed by the attachment of the phenyl and hexanamide groups . The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Applications

The biological activity of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide has been extensively studied, revealing its potential as a bioactive molecule with applications in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial metabolic processes or structural integrity .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines. For example:

  • In vitro Studies : Compounds derived from imidazo[1,2-a]pyrimidines have shown IC50 values in the micromolar range against cancer cells such as HCT116 and HepG2 .
  • Mechanism of Action : The compound may modulate enzyme activity or interact with specific receptors involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets positions it as a candidate for drug development.

Drug Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Modifications to its structure can enhance drug-like properties, potency, and selectivity. For instance:

  • Kinase Inhibition : Some derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
  • Dual-function Inhibitors : Research has indicated that certain modifications can yield compounds that inhibit multiple targets simultaneously, enhancing therapeutic efficacy against cancer .

Industrial Applications

Beyond its biological applications, this compound finds use in industrial settings. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Material Science

The compound can be utilized in creating materials with enhanced stability and performance characteristics. Its structural features allow for the design of polymers or composites that exhibit desirable mechanical or thermal properties.

Case Studies

  • Antileishmanial Activity : A study highlighted the effectiveness of imidazo-pyrimidine derivatives against Leishmania species, showcasing their potential as antileishmanial agents with IC50 values below 10 μM .
  • Kinase Inhibition : Research on dual-function inhibitors demonstrated that certain modifications to imidazo[1,2-a]pyrimidines could lead to compounds with significant cytotoxic activity against cancer cell lines while inhibiting key kinases involved in tumor growth .
  • Quantum Chemical Investigations : Detailed studies using quantum chemical methods have provided insights into the molecular behavior of imidazo derivatives, aiding in the design of more effective bioactive compounds .

Mechanism of Action

The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide share a phenyl-imidazo fused heterocycle but differ in the amide chain length (hexanamide vs. acetamide). The longer hexanamide chain likely increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the acetamide analog . Methanesulfonamide,N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)- introduces a methoxy group and sulfonamide substituent.

Physical Properties :

  • The acetamide analog has a relatively high melting point (245–246°C), attributed to strong intermolecular hydrogen bonding from the shorter amide chain. The hexanamide derivative’s melting point is unreported but expected to be lower due to increased alkyl chain flexibility .
  • The cyclopentyl-substituted hexanamide (CAS 301685-10-9) has a molecular weight of 319.44, comparable to the target compound. Its hydroxymethyl and benzyloxy groups may introduce steric hindrance and hydrogen-bonding capacity, influencing binding interactions .

Functional Group Impact: Hexanamide vs. Acetamide: The six-carbon chain in the target compound may improve pharmacokinetic properties (e.g., half-life) due to enhanced lipid solubility but could require formulation adjustments to mitigate solubility limitations. Sulfonamide vs.

Research Implications and Limitations

While structural comparisons provide insights into physicochemical trends, the absence of pharmacological data (e.g., binding affinity, toxicity) in the available evidence limits a comprehensive evaluation. Further studies should focus on:

  • Synthetic Optimization : Tailoring the amide chain length and heterocyclic substituents to balance lipophilicity and solubility.
  • Biological Screening : Assessing kinase inhibition or anticancer activity relative to analogs like the acetamide derivative .

Biological Activity

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyrimidine core, which is known for its pharmacological potential. The compound has the following properties:

  • Molecular Weight : 408.4 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 4

These structural characteristics contribute to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, influencing various metabolic pathways and cellular processes. Notably, it may act as a dual inhibitor for key cancer-related kinases, similar to other imidazo[1,2-a]pyrimidine derivatives that have been explored for their anticancer properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2. It was found to inhibit cell proliferation at micromolar concentrations .
  • Mechanistic Insights : Research indicates that the compound may inhibit Aurora-A and KSP kinases, which are critical in cancer cell division and survival. This dual inhibition suggests a promising avenue for developing novel anticancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties:

  • Broad-Spectrum Activity : The compound has been tested against various bacterial strains and exhibited notable antibacterial effects .
  • Potential Applications : Its antimicrobial activity positions it as a candidate for further development in treating infections caused by resistant bacteria.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar imidazo[1,2-a]pyrimidine derivatives provide insights into how modifications can enhance biological activity:

Compound ModificationBiological ActivityReference
Addition of alkyl groupsIncreased lipophilicity and cell permeability
Substitution at the 4-positionEnhanced kinase inhibition
Variations in amide chain lengthAltered selectivity towards different targets

These findings underscore the importance of structural modifications in optimizing the efficacy of compounds within this class.

Case Studies

Case Study 1: Dual Kinase Inhibition

A study involving this compound revealed its capability to inhibit both Aurora-A and KSP kinases effectively. The compound was subjected to enzyme inhibition assays alongside cytotoxicity evaluations against cancer cell lines. Results indicated that it could significantly reduce cell viability at low concentrations, supporting its potential as a dual-function anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its utility in developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare imidazo[1,2-a]pyrimidine derivatives such as N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide?

Answer:
The core imidazo[1,2-a]pyrimidine scaffold is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) . For derivatives like This compound, post-functionalization steps involve coupling hexanamide groups to the phenyl ring. Key methods include:

  • Vilsmeier-Haack reaction for formylation of imidazo[1,2-a]pyridine intermediates, followed by Schiff base formation with amines (e.g., glacial acetic acid as a catalyst) .
  • Cyclization reactions using phosphorus oxychloride (POCl₃) and DMF under reflux conditions to introduce carbaldehyde groups .
  • Purification via flash chromatography (e.g., hexane:ethyl acetate solvent systems) .

Advanced: How can researchers optimize reaction conditions to improve yields of imidazo[1,2-a]pyrimidine Schiff bases?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Glacial acetic acid enhances Schiff base formation by protonating amines, accelerating nucleophilic attack on aldehydes .
  • Reaction time : Extended times (e.g., 40 minutes to 8 hours) may improve conversion but risk side reactions like over-oxidation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, while ethyl acetate/hexane mixtures aid in purification .
  • Temperature control : Maintaining 0–10°C during POCl₃/DMF addition minimizes decomposition .

Basic: Which spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via characteristic shifts (e.g., imidazo[1,2-a]pyrimidine protons at δ 7.2–8.8 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1620 cm⁻¹) and amine (N–H, ~3088 cm⁻¹) groups .
  • LC/MS : Verify molecular weight (e.g., [M+H]+ peaks) and purity .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-validate techniques : Compare NMR coupling constants (e.g., J = 6.8–9.1 Hz for aromatic protons) with X-ray crystallography or computational models .
  • Repurification : Use preparative TLC or repeated column chromatography to isolate pure fractions if impurities skew spectral readings .
  • Dynamic NMR : Assess rotational barriers in amide bonds to explain splitting patterns .
  • Control experiments : Synthesize analogs with known substituents to benchmark spectral signatures .

Basic: What pharmacological activities are associated with imidazo[1,2-a]pyrimidine scaffolds?

Answer:
Imidazo[1,2-a]pyrimidines exhibit diverse bioactivities:

  • Antimicrobial : Schiff base derivatives show efficacy against S. aureus and E. coli via membrane disruption (MIC = 12.5–50 µg/mL) .
  • Enzyme inhibition : Potent inhibition of adenosine deaminase (ADA) and kinases (e.g., CDK2) through π-π stacking and hydrogen bonding .
  • Neuroactive properties : Anxiolytic and neuroleptic effects via modulation of GABA receptors .

Advanced: What experimental strategies assess the enzyme inhibitory potential of imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • In vitro assays : Measure IC₅₀ values using ADA or kinase activity kits with fluorogenic substrates (e.g., 6-hydroxy-1,6-dihydropurine nucleoside for ADA) .
  • Molecular docking : Screen against crystal structures (PDB: 1KRM, 1WXY) to predict binding modes .
  • Steered molecular dynamics (SMD) : Simulate ligand unbinding pathways to identify critical residues (e.g., His17, Glu217 in ADA) .
  • SAR studies : Modify substituents (e.g., hexanamide chain length) to correlate structure with potency .

Basic: How are imidazo[1,2-a]pyrimidine derivatives evaluated for antimicrobial activity?

Answer:

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours .
  • Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy .

Advanced: What computational tools aid in designing novel imidazo[1,2-a]pyrimidine-based inhibitors?

Answer:

  • QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon methylation or halogenation .
  • ADMET prediction : Use tools like SwissADME to optimize logP (2–5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: What are the challenges in scaling up imidazo[1,2-a]pyrimidine synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Flash chromatography becomes impractical; switch to recrystallization or centrifugal partition chromatography .
  • Exothermic reactions : Control POCl₃/DMF exotherms using jacketed reactors to prevent decomposition .
  • Cost optimization : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .

Advanced: How can researchers address low solubility of imidazo[1,2-a]pyrimidine derivatives in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% v/v) to maintain compound stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.